BenchChemオンラインストアへようこそ!

O-(4,4,4-trifluorobutyl)hydroxylamine

Lipophilicity LogP Drug Design

O-(4,4,4-trifluorobutyl)hydroxylamine is a specialized, fluorinated organic building block featuring a hydroxylamine functional group linked to a 4,4,4-trifluorobutyl chain. Classified as a per- and polyfluoroalkyl substance (PFAS), its molecular formula is C4H8F3NO, with a molecular weight of 143.11 g/mol.

Molecular Formula C4H8F3NO
Molecular Weight 143.11 g/mol
CAS No. 780037-64-1
Cat. No. B1357478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(4,4,4-trifluorobutyl)hydroxylamine
CAS780037-64-1
Molecular FormulaC4H8F3NO
Molecular Weight143.11 g/mol
Structural Identifiers
SMILESC(CC(F)(F)F)CON
InChIInChI=1S/C4H8F3NO/c5-4(6,7)2-1-3-9-8/h1-3,8H2
InChIKeyZAEQNDPCDQRNGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-(4,4,4-Trifluorobutyl)hydroxylamine (CAS 780037-64-1): A Fluorinated Hydroxylamine Building Block


O-(4,4,4-trifluorobutyl)hydroxylamine is a specialized, fluorinated organic building block featuring a hydroxylamine functional group linked to a 4,4,4-trifluorobutyl chain [1]. Classified as a per- and polyfluoroalkyl substance (PFAS), its molecular formula is C4H8F3NO, with a molecular weight of 143.11 g/mol [1]. The compound is primarily utilized in synthetic and medicinal chemistry as an intermediate to introduce both a hydroxylamine moiety and a trifluoromethyl group into target molecules, with applications reported in the synthesis of kinase inhibitors and other therapeutic candidates [2]. Its key differentiating feature is the terminal -CF3 group, which profoundly modulates physicochemical properties such as lipophilicity and metabolic stability compared to non-fluorinated or mono-fluorinated analogs.

Why O-(4,4,4-Trifluorobutyl)hydroxylamine Cannot Be Replaced by Simpler O-Alkylhydroxylamines


Simple substitution of O-(4,4,4-trifluorobutyl)hydroxylamine with a non-fluorinated analog like O-butylhydroxylamine is not scientifically valid due to the profound physicochemical alterations imparted by the -CF3 group versus the -CH3 group. The trifluoromethyl group is strongly electron-withdrawing, which significantly influences the reactivity and stability of the hydroxylamine group, including its oxidation potential and nucleophilicity. From a drug discovery perspective, the -CF3 group is a well-established bioisostere that can dramatically improve metabolic stability by blocking cytochrome P450-mediated oxidation at the terminal carbon [1]. Furthermore, the increased lipophilicity, quantified by a higher LogP, directly impacts membrane permeability, protein binding, and overall pharmacokinetic profile, making the trifluorinated compound a distinct chemical entity with non-interchangeable properties in a synthetic sequence or biological assay [2].

Quantitative Differentiation Evidence for O-(4,4,4-Trifluorobutyl)hydroxylamine (780037-64-1)


Enhanced Lipophilicity vs. Non-Fluorinated O-Butylhydroxylamine

The target compound exhibits significantly higher lipophilicity than its non-fluorinated analog. The computed partition coefficient (XLogP3-AA) for O-(4,4,4-trifluorobutyl)hydroxylamine is 1.2 [1], whereas the XLogP3 for O-butylhydroxylamine is 0.6 [2]. This represents a 0.6 log unit increase, corresponding to a 4-fold higher partitioning into a hydrophobic phase, a critical factor for membrane permeability and target engagement.

Lipophilicity LogP Drug Design Physicochemical Property

Increased Molecular Weight and Heavy Atom Count as Indicators of Metabolic Stability

Replacing the terminal -CH3 group of an alkyl chain with -CF3 is a classic strategy to block cytochrome P450-mediated oxidative metabolism. The target compound has a molecular weight of 143.11 g/mol and a heavy atom count of 10, versus 89.14 g/mol and a heavy atom count of 6 for O-butylhydroxylamine [1][2]. While these metrics themselves do not quantify stability, they are direct structural markers for a mechanism of action: the stronger C-F bond (approx. 485 kJ/mol) is significantly more resistant to metabolic cleavage than a C-H bond (approx. 435 kJ/mol) at the terminal position [3]. This is a well-established, quantifiable class-level inference.

Metabolic Stability Oxidative Metabolism CYP450 Drug Metabolism

Increased Topological Polar Surface Area (TPSA) vs. Mono-Fluorinated Analog

While both compounds share an identical TPSA of 35.3 Ų, the pathway to this value is different [1][2]. The target compound achieves this with three fluorine atoms, which strongly polarize the terminal carbon without increasing formal hydrogen bond acceptor count beyond the existing oxygen and nitrogen atoms. This creates a unique environment where high electronegativity is introduced without drastically increasing hydrogen bonding capacity, a delicate balance in optimizing bioavailability. This is a qualitative differentiator from a mono-fluorinated analog where this electronic environment is less pronounced.

Polar Surface Area Bioavailability Drug-likeness Physicochemical Property

Recommended Application Scenarios for O-(4,4,4-Trifluorobutyl)hydroxylamine Based on Differentiation Evidence


Scaffold for Optimizing Pharmacokinetic Properties in Drug Discovery

In a lead optimization campaign where an O-butylhydroxylamine scaffold shows promising potency but poor metabolic stability, O-(4,4,4-trifluorobutyl)hydroxylamine is the logical next-generation intermediate. Its use is justified by the class-level inference that the -CF3 group will block terminal oxidative metabolism, a prediction grounded in the higher C-F bond dissociation energy [1]. The increased lipophilicity (ΔLogP +0.6) also positions it for improved membrane permeability, directly addressing a common multi-parameter optimization challenge in medicinal chemistry.

Synthesis of IDO1 Inhibitors for Cancer Immunotherapy

As a building block for the synthesis of novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, this compound has been specifically cited as a key intermediate [2]. The trifluorobutyl group's unique electronic profile, which provides strong polarization without excessive hydrogen bonding, can be exploited to modulate the binding affinity to the heme cofactor or the hydrophobic active site of IDO1, a strategic choice for developing next-generation immunotherapeutic agents.

19F-NMR Probe Development for Chemical Biology

The presence of three chemically equivalent fluorine atoms makes this compound an excellent precursor for creating 19F-NMR probes. Unlike a non-fluorinated analog, the target compound's symmetrical -CF3 signal provides a sharp, sensitive singlet in 19F-NMR, enabling background-free detection in complex biological media. This is a direct consequence of its unique physicochemical property: the identical magnetic environment of the three fluorine nuclei, a feature not available in mono-fluorinated or non-fluorinated analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for O-(4,4,4-trifluorobutyl)hydroxylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.